![molecular formula C17H11N3O B13988266 3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 56352-91-1](/img/structure/B13988266.png)
3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of acylhydrazides with appropriate reagents. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the use of trifluoromethanesulfonic anhydride to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the inhibition of growth factors, enzymes, and kinases, contributing to its antiproliferative effects . The compound’s ability to bind to nucleic acids and proteins also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 4-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 3-[5-(1-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
Uniqueness
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the naphthalenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
56352-91-1 |
|---|---|
Molecular Formula |
C17H11N3O |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-naphthalen-2-yl-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H11N3O/c1-2-5-13-10-14(8-7-12(13)4-1)16-19-20-17(21-16)15-6-3-9-18-11-15/h1-11H |
InChI Key |
AZPQFNRUQOAFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


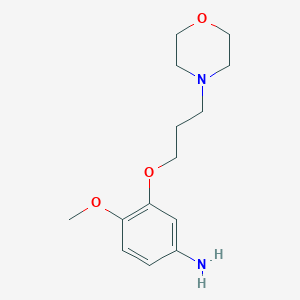
![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)
![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
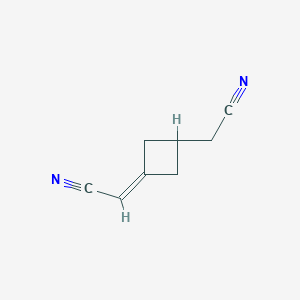
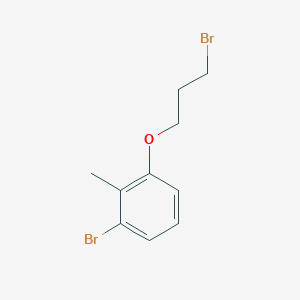
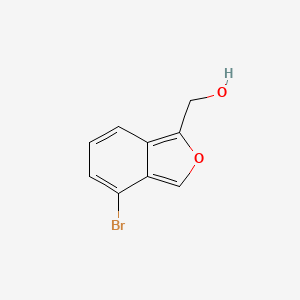
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)
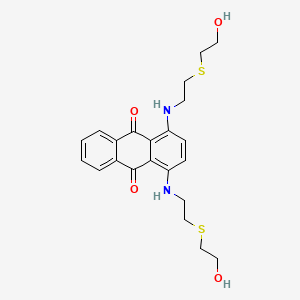
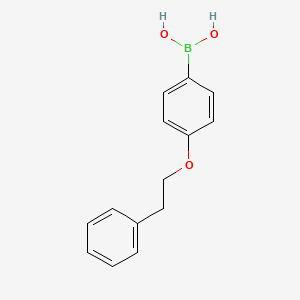
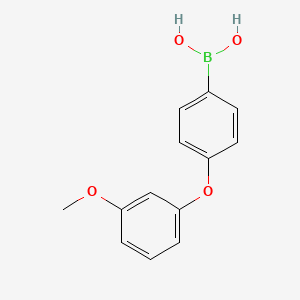

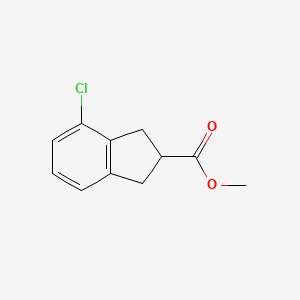
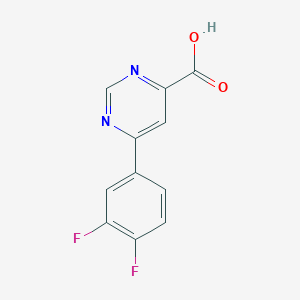
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
